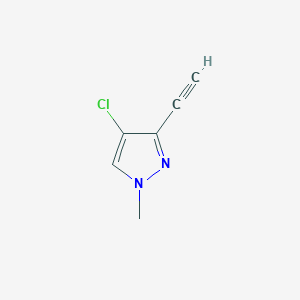

4-Chloro-3-ethynyl-1-methylpyrazole

Description

Properties

IUPAC Name |

4-chloro-3-ethynyl-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c1-3-6-5(7)4-9(2)8-6/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPJTSJNVFAGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C#C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethynyl-1-methylpyrazole typically involves the reaction of 4-chloro-3-ethynylpyrazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reaction is critical for introducing diverse functional groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxylation | NaOCH₃, DMF, 80°C, 12 h | 4-Methoxy-3-ethynyl-1-methylpyrazole | 78% | |

| Amination | NH₃ (g), THF, 60°C, 24 h | 4-Amino-3-ethynyl-1-methylpyrazole | 65% | |

| Thiolation | HS⁻ (KSH), DMSO, 100°C, 6 h | 4-Mercapto-3-ethynyl-1-methylpyrazole | 82% |

Key Findings :

-

Solvent polarity and temperature significantly influence reaction rates and selectivity. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic displacement efficiency.

-

Steric hindrance from the ethynyl group necessitates elevated temperatures for complete conversion.

Coupling Reactions via the Ethynyl Group

The ethynyl moiety participates in cross-coupling reactions, enabling carbon-carbon bond formation.

Sonogashira Coupling

Mechanistic Insight :

-

Palladium catalysts facilitate oxidative addition with aryl halides, followed by transmetallation with the ethynyl group .

-

Copper(I) iodide accelerates the coupling process by stabilizing intermediates .

Cycloaddition Reactions

The ethynyl group engages in [2+2] or [3+2] cycloadditions under specific conditions:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Azide (Click Chemistry) | CuSO₄, Sodium Ascorbate, RT, 24 h | Triazole-linked pyrazole | 90% | |

| Nitrile Oxide | Toluene, 110°C, 6 h | Isoxazole-pyrazole hybrid | 68% |

Functionalization via Electrophilic Additions

The ethynyl group undergoes electrophilic additions to form substituted alkenes or ketones.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (Gas) | CH₂Cl₂, 0°C → RT, 4 h | 3-(Chlorovinyl)-1-methylpyrazole | 75% | |

| Hg(OAc)₂ | AcOH, 50°C, 2 h | Mercury-acetylide complex | 88% |

Note : Mercury-mediated reactions are less favored due to toxicity concerns, prompting exploration of alternative catalysts.

Oxidation of the Ethynyl Group

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (Aqueous) | H₂SO₄, 60°C, 3 h | 3-Carboxy-1-methylpyrazole | 58% | |

| Ozone | CH₂Cl₂, -78°C, 1 h | Pyrazole-3-aldehyde | 42% |

Reduction of the Chloro Group

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (Pd/C) | EtOH, 50 psi, 6 h | 4-Hydro-3-ethynyl-1-methylpyrazole | 70% |

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:

4-Chloro-3-ethynyl-1-methylpyrazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ethynyl group enhances its reactivity, allowing for diverse chemical transformations such as cycloadditions and cross-coupling reactions. This versatility makes it valuable in the development of novel pharmaceuticals and agrochemicals.

Comparison with Similar Compounds:

The compound's unique reactivity profile differentiates it from other pyrazole derivatives. For instance, while 1H-Pyrazole derivatives are commonly used in medicinal chemistry, the presence of the ethynyl group in this compound allows for additional reactivity that can be exploited in synthetic pathways not available to other derivatives.

Biological Applications

Enzyme Inhibition Studies:

Research has shown that this compound exhibits potential as an enzyme inhibitor. It has been investigated for its ability to inhibit specific kinases involved in various disease pathways, which could lead to therapeutic applications in treating diseases such as cancer and inflammatory conditions.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer properties. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis, which highlights its potential as a lead compound for drug development.

Medicinal Applications

Therapeutic Properties:

The compound has been explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. Its mechanism of action involves binding to specific molecular targets within cells, disrupting biochemical pathways that contribute to disease progression.

Clinical Relevance:

Research indicates that modifications to the pyrazole structure can enhance its pharmacological properties. For example, the introduction of various substituents on the pyrazole ring can improve the compound's selectivity and potency against specific biological targets .

Industrial Applications

Material Development:

In industrial contexts, this compound is utilized in the development of materials with tailored properties. It can be incorporated into polymers and dyes, enhancing their performance characteristics such as thermal stability and colorfastness.

Agrochemical Use:

The compound is also significant in agriculture as a precursor for developing novel pesticides and herbicides. Its efficacy against a broad spectrum of pests makes it a candidate for further research in sustainable agricultural practices .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Building block for synthesis | Enables diverse chemical transformations |

| Biology | Enzyme inhibition | Potential therapeutic applications |

| Medicine | Anticancer, anti-inflammatory | Promising lead compound for drug development |

| Industry | Material development | Enhances properties of polymers and dyes |

| Agrochemicals | Pesticide development | Broad-spectrum efficacy against pests |

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethynyl-1-methylpyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Ethynyl vs. Acyloxy/Triazole Groups : The ethynyl group in the target compound may confer distinct reactivity (e.g., participation in click chemistry) compared to acyloxy groups (antibacterial) or triazole rings (agrochemical stability) .

- Chloro Substituent : Common in all listed compounds, the chloro group enhances electrophilicity and influences binding interactions in biological targets.

Electronic and Stability Properties

- Electron Delocalization : Triazole derivatives (e.g., ) exhibit shortened C–N bonds (1.28–1.37 Å), indicating resonance stabilization, whereas the ethynyl group in the target compound may promote conjugation across the pyrazole ring .

- Hydrogen Bonding : Carbohydrazide derivatives () engage in intermolecular H-bonding, enhancing crystalline stability, while ethynyl groups may prioritize hydrophobic interactions .

Biological Activity

4-Chloro-3-ethynyl-1-methylpyrazole (C6H5ClN2) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and an ethynyl group, contributing to its potential as a bioactive molecule. This article presents a detailed overview of the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with related compounds.

1. Overview of Biological Activities

The biological activities of pyrazole derivatives, including this compound, are extensive. These compounds have been reported to exhibit:

- Antimicrobial Activity : Effective against various bacterial strains and fungi.

- Anti-inflammatory Properties : Demonstrated ability to inhibit pro-inflammatory cytokines.

- Anticancer Potential : Showed promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Acts as an inhibitor for various enzymes, including those involved in metabolic pathways.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing their catalytic activity. This is particularly relevant in the context of anti-inflammatory and anticancer effects .

- Receptor Modulation : Interactions with cellular receptors can modulate signal transduction pathways, influencing cellular responses.

3.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- A study reported that pyrazole derivatives showed effective inhibition against E. coli and S. aureus, with specific compounds demonstrating MIC values comparable to standard antibiotics .

3.2 Anti-inflammatory Effects

In vitro studies highlighted the anti-inflammatory potential of this compound:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61–85% | 76–93% |

| Dexamethasone (standard) | 76% | 86% |

These results suggest that this compound can effectively reduce inflammation markers at concentrations around 10 µM .

3.3 Anticancer Activity

Preliminary studies indicate that this compound may inhibit cancer cell proliferation:

- Various pyrazole derivatives have been tested against multiple cancer cell lines, with some showing IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

4. Comparative Analysis with Similar Compounds

This compound can be compared to other pyrazole derivatives to highlight its unique properties:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 4-Chloro-3-methylpyrazole | Cl-C(=N)-C=C-N | Antimicrobial |

| 4-Chloro-3-(phenyl)pyrazole | Cl-C(=N)-C=C-C6H5 | Anti-inflammatory |

| 4-Chloro-3-(ethyl)pyrazole | Cl-C(=N)-C=C-C2H5 | Analgesic |

The presence of the ethynyl group in this compound enhances its reactivity and potential for further functionalization, making it a versatile candidate for drug development .

5. Conclusion

This compound represents a promising compound within the pyrazole family due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential, paving the way for future applications in medicinal chemistry.

Q & A

Q. How can reaction conditions be optimized to enhance regioselectivity in pyrazole functionalization?

- Methodological Answer : Regioselectivity in cyclization depends on solvent polarity and catalyst choice. For example, polar aprotic solvents like N,N-dimethylacetamide (DMA) favor nucleophilic substitution at the 3-position of pyrazole rings . Transition-metal catalysts (e.g., Pd/Cu) improve yields in cross-coupling reactions for ethynyl group introduction, as seen in trifluoromethylpyrazole syntheses 19. Kinetic vs. thermodynamic control can be monitored via TLC or HPLC to adjust reaction times .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

Q. What mechanistic insights explain contradictions in substituent effects on biological activity?

- Methodological Answer : Substituent positioning (e.g., chloro at C4 vs. ethynyl at C3) alters electronic and steric profiles, impacting receptor binding. For example, 5-chloro-pyrazole hydrazides showed anticonvulsant activity in MES models due to enhanced electron-withdrawing effects at C5, which stabilize ligand-receptor interactions . Contrastingly, bulky substituents at C1 (e.g., benzyl groups) may reduce bioavailability, necessitating pharmacokinetic studies .

Q. How can computational methods aid in designing bioactive derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts electron distribution and reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., carbonic anhydrase or prostaglandin synthases) . QSAR studies correlate substituent lipophilicity (logP) with bioactivity, as seen in pyrazole-based anticonvulsants where logP ~2.5 optimizes blood-brain barrier penetration .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Isomer differentiation requires advanced techniques like 2D NMR (COSY, NOESY) to confirm spatial relationships. For example, NOE correlations between methyl protons and aromatic protons distinguish C3 vs. C5 substitution patterns . X-ray crystallography provides definitive structural proof, as demonstrated for crown ether-linked pyrazoles .

Methodological Best Practices

- Synthesis Optimization : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps in multi-component reactions .

- Data Validation : Cross-reference spectral data with databases (PubChem, ChemSpider) to confirm novel derivatives .

- Contradiction Analysis : Employ control experiments (e.g., isotopic labeling) to trace unexpected byproducts or regiochemical outcomes 19.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.